

A Comparative Toxicological Assessment: 5-Isopropyl-2-methylaniline vs. Methylene Dianiline (MDA)

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Compound of Interest

Compound Name: 5-Isopropyl-2-methylaniline

Cat. No.: B1204500

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of **5-Isopropyl-2-methylaniline** and 4,4'-Methylene Dianiline (MDA). The following sections present a comprehensive analysis of available experimental data, focusing on acute toxicity, genotoxicity, and carcinogenicity, to inform safer chemical handling and substitution strategies in research and development.

Executive Summary

4,4'-Methylene Dianiline (MDA) is a well-documented hepatotoxic and genotoxic carcinogen, with extensive data supporting its classification as a hazardous substance. In contrast, **5-Isopropyl-2-methylaniline** is presented as a safer alternative, although comprehensive toxicological data for this compound is limited. Available information, primarily from computational predictions and studies on its derivatives, suggests a significantly lower toxicity profile. This guide summarizes the current understanding of the toxicity of both compounds to aid in risk assessment and decision-making.

Quantitative Toxicity Data Comparison

The following table summarizes the available quantitative toxicity data for **5-Isopropyl-2-methylaniline** and Methylene Dianiline. It is important to note that the data for **5-Isopropyl-2-**

methylaniline is limited, and some values are based on computational predictions for its derivatives.

Toxicological Endpoint	5-Isopropyl-2-methylaniline	Methylene Dianiline (MDA)
Acute Oral Toxicity (LD50)	No experimental data available. A QSAR-predicted LD50 for a derivative, 4,4'-methylenebis-(5-Isopropyl-2-methylaniline), is 725 mg/kg (rat).[1]	335 - 830 mg/kg (rat)[1][2]
Dermal Toxicity (LD50)	No data available	200 mg/kg (rabbit)[3]
Genotoxicity (Ames Test)	A derivative, 4,4'-methylenebis-(5-Isopropyl-2-methylaniline), is reported as non-mutagenic.[1]	Positive (mutagenic) with metabolic activation.[4][5]
Carcinogenicity	No experimental data available.	Classified as "Reasonably anticipated to be a human carcinogen". Causes liver and thyroid tumors in rats and mice.[6][7]
Primary Target Organs	Skin and eyes (irritant).[1]	Liver, Thyroid, Kidneys.[1][2]

Detailed Toxicological Profiles

Methylene Dianiline (MDA)

MDA is a potent toxin with a range of adverse health effects documented in both human and animal studies.

- **Hepatotoxicity:** Acute and chronic exposure to MDA is known to cause significant liver damage.[8] The primary mechanism involves metabolic activation in the liver, leading to the formation of reactive metabolites that cause bile duct necrosis and hepatocellular injury.[8][9]

Studies in rats have shown that a single oral dose as low as 25 mg/kg can lead to increased liver weight and elevated serum alanine aminotransferase activity.[1][8]

- Genotoxicity: MDA has been shown to be mutagenic in the Ames test, a bacterial reverse mutation assay, particularly in the presence of metabolic activation.[4][5] This indicates that its metabolites can interact with DNA and induce mutations, a key step in carcinogenesis.
- Carcinogenicity: The National Toxicology Program (NTP) has conducted extensive carcinogenicity bioassays on MDA.[6][7][10] Long-term oral administration of MDA in drinking water to rats and mice resulted in a significant increase in the incidence of liver and thyroid tumors.[6][7] Based on this sufficient evidence from animal studies, MDA is classified as reasonably anticipated to be a human carcinogen.[6]

5-Isopropyl-2-methylaniline

In contrast to MDA, there is a notable lack of comprehensive, publicly available toxicological data for **5-Isopropyl-2-methylaniline**. Much of the available information is based on its intended use as a safer substitute for MDA in industrial applications.

- Acute Toxicity: No experimental LD50 values for **5-Isopropyl-2-methylaniline** were found in the public domain. The primary documented hazards are skin and eye irritation.[1] A Quantitative Structure-Activity Relationship (QSAR) model predicts an oral LD50 of 725 mg/kg in rats for its derivative, 4,4'-methylenebis-(**5-Isopropyl-2-methylaniline**), suggesting a lower order of acute toxicity compared to MDA.[1]
- Genotoxicity: The derivative 4,4'-methylenebis-(**5-Isopropyl-2-methylaniline**) has been reported to be non-mutagenic in Ames tests.[1] This suggests that, unlike MDA, this structural analog and potentially **5-Isopropyl-2-methylaniline** itself may not pose a significant genotoxic risk. However, without direct testing of the parent compound, this remains an extrapolation.
- Carcinogenicity: There are no available long-term carcinogenicity bioassays for **5-Isopropyl-2-methylaniline**. Its development as a safer alternative to MDA is predicated on the assumption of a non-carcinogenic profile, but this has not been experimentally verified in publicly accessible studies.

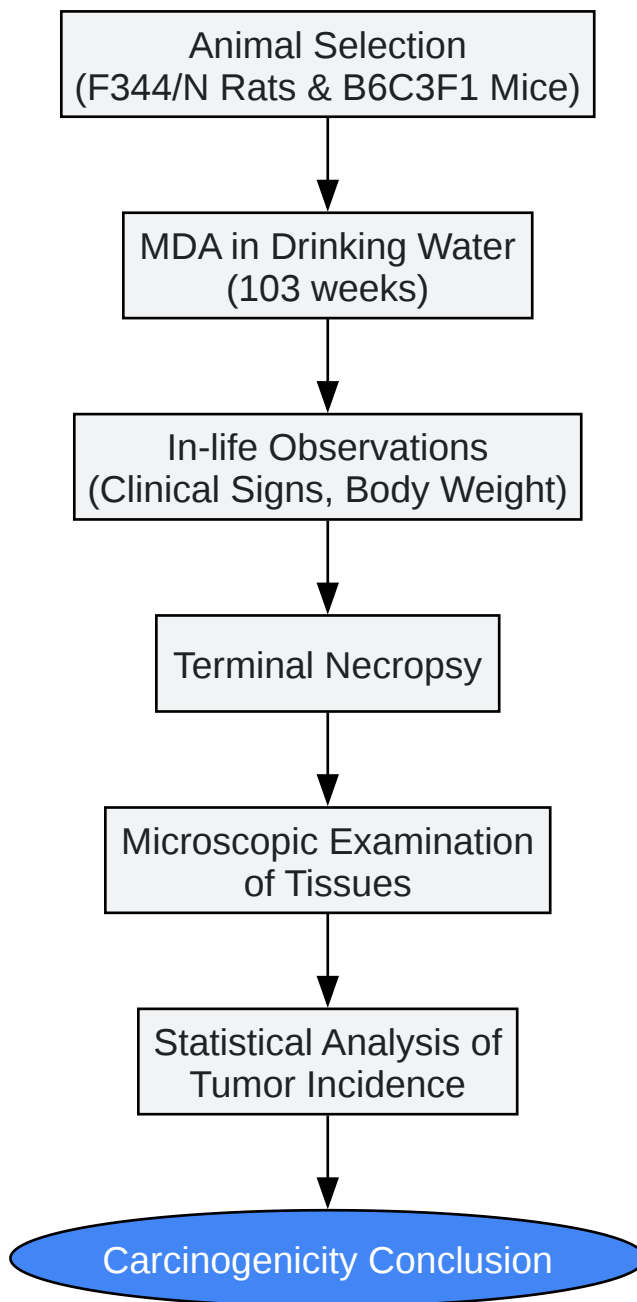
Experimental Protocols

Methylene Dianiline (MDA) Carcinogenicity Bioassay (Based on NTP Studies)

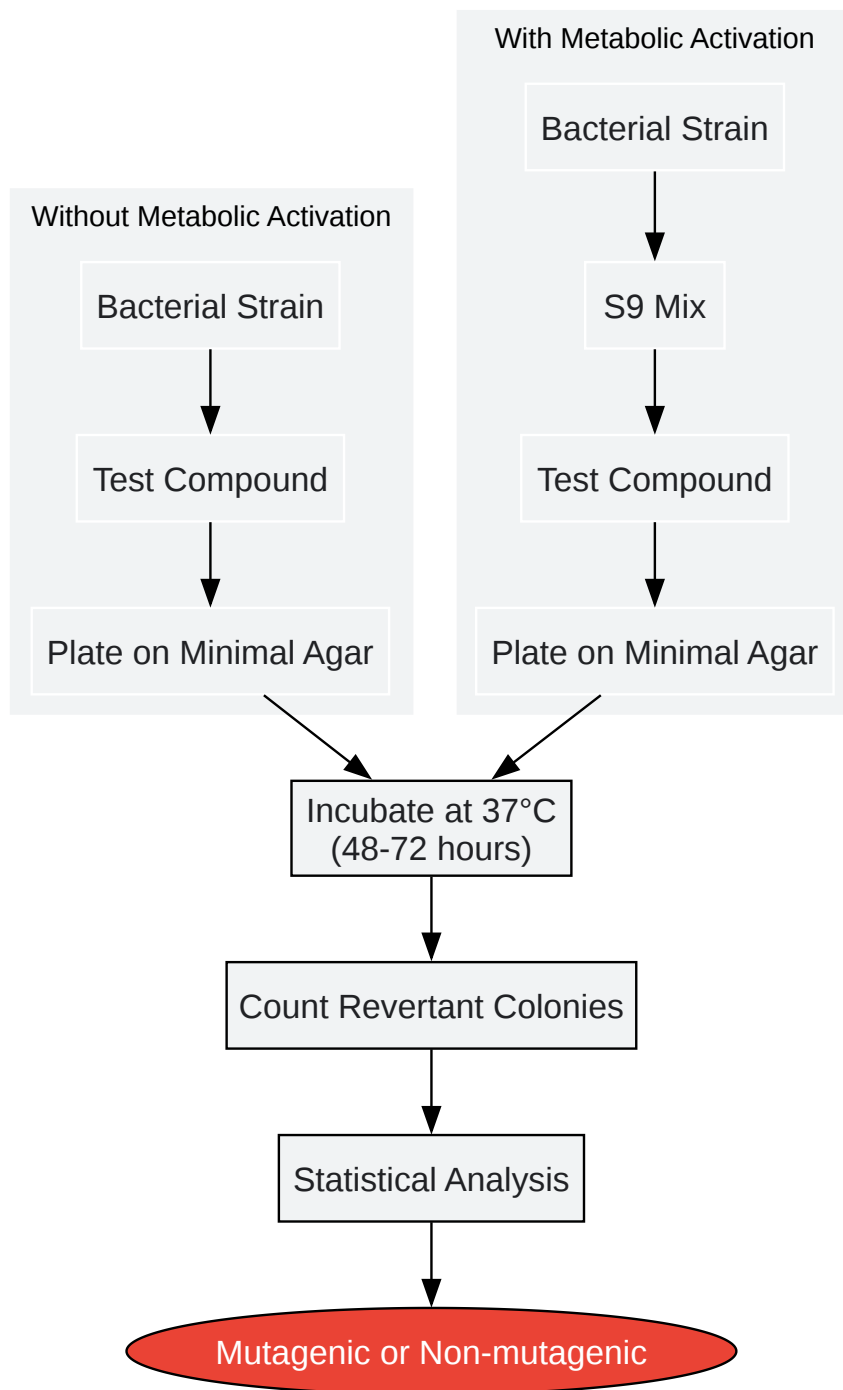
The carcinogenicity of MDA was evaluated by the National Toxicology Program (NTP) through long-term drinking water studies in F344/N rats and B6C3F1 mice.[\[10\]](#)

- **Animal Model:** Male and female F344/N rats and B6C3F1 mice.
- **Administration:** 4,4'-Methylenedianiline dihydrochloride was administered in the drinking water.
- **Dosage:** Multiple dose levels were used, with concentrations of 150 and 300 ppm for rats, and 100 and 200 ppm for mice.
- **Duration:** The study was conducted over a period of 103 weeks.
- **Parameters Monitored:** Animals were observed for clinical signs of toxicity, and body weights were recorded regularly.
- **Endpoint:** At the end of the study, a complete necropsy was performed on all animals. Tissues from all major organs were collected, preserved, and examined microscopically for evidence of neoplastic (tumors) and non-neoplastic lesions.
- **Statistical Analysis:** The incidence of tumors in the dosed groups was compared to that in the control groups using appropriate statistical methods to determine if there was a significant increase.

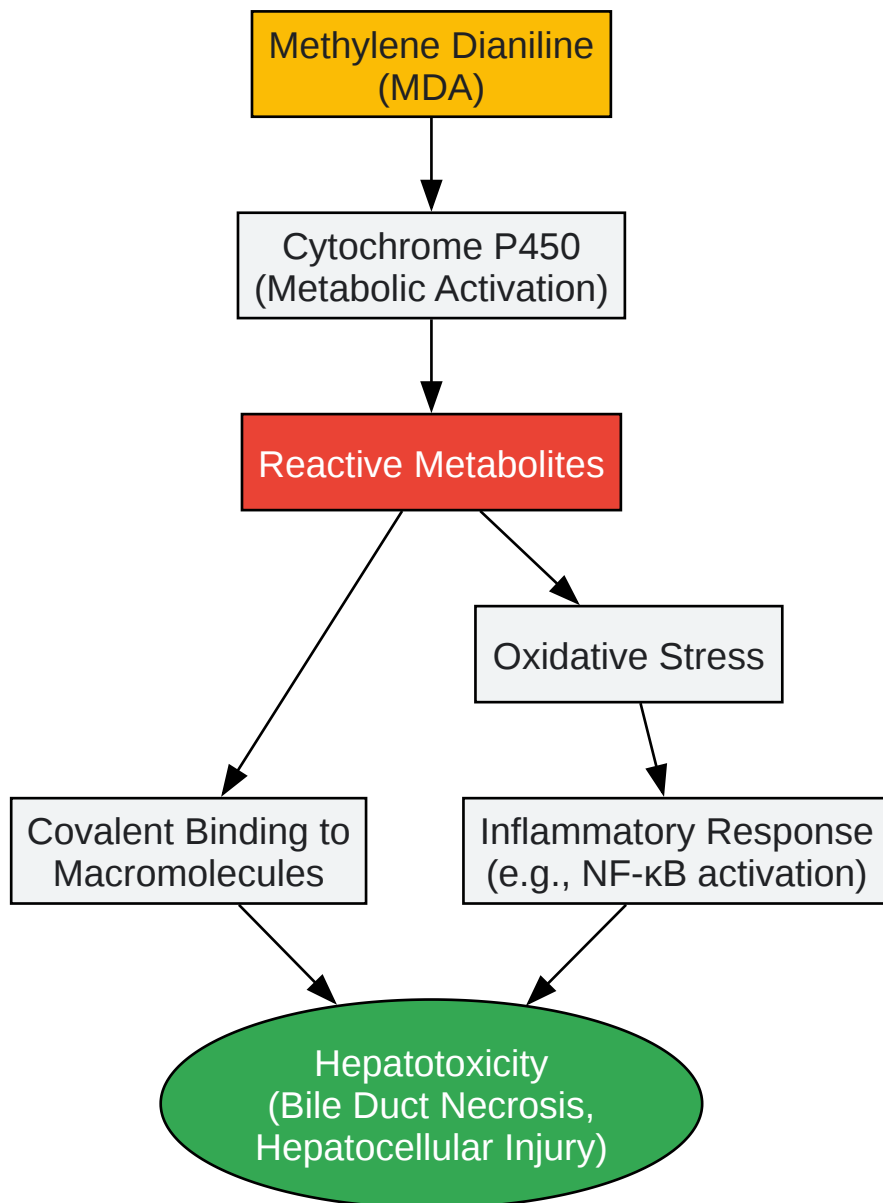
Workflow for NTP Carcinogenicity Bioassay of MDA



Ames Test for Mutagenicity



Simplified Pathway of MDA-Induced Hepatotoxicity



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